

An In-depth Technical Guide to 2,4-Dichlorobenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dichlorobenzamide**

Cat. No.: **B1293658**

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,4-Dichlorobenzamide**, including its chemical identity, physical properties, and relevant protocols. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

2,4-Dichlorobenzamide is a chemical compound belonging to the benzamide family.

IUPAC Name: **2,4-dichlorobenzamide**[\[1\]](#)

Chemical Structure:

The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a carboxamide group at position 1.

- SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)N[\[1\]](#)
- InChI: InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dichlorobenzamide** is presented below. This data is essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₅ Cl ₂ NO	[1] [2]
Molecular Weight	190.03 g/mol	[1] [2]
CAS Number	2447-79-2	[1] [2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Topological Polar Surface Area (TPSA)	43.09 Å ²	[2]
LogP (octanol-water partition coefficient)	2.0923	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	1	[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2,4-Dichlorobenzamide** are not extensively documented in the provided search results. However, a general synthesis route can be inferred from the preparation of its precursor, 2,4-dichlorobenzoyl chloride.

Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride (Precursor)

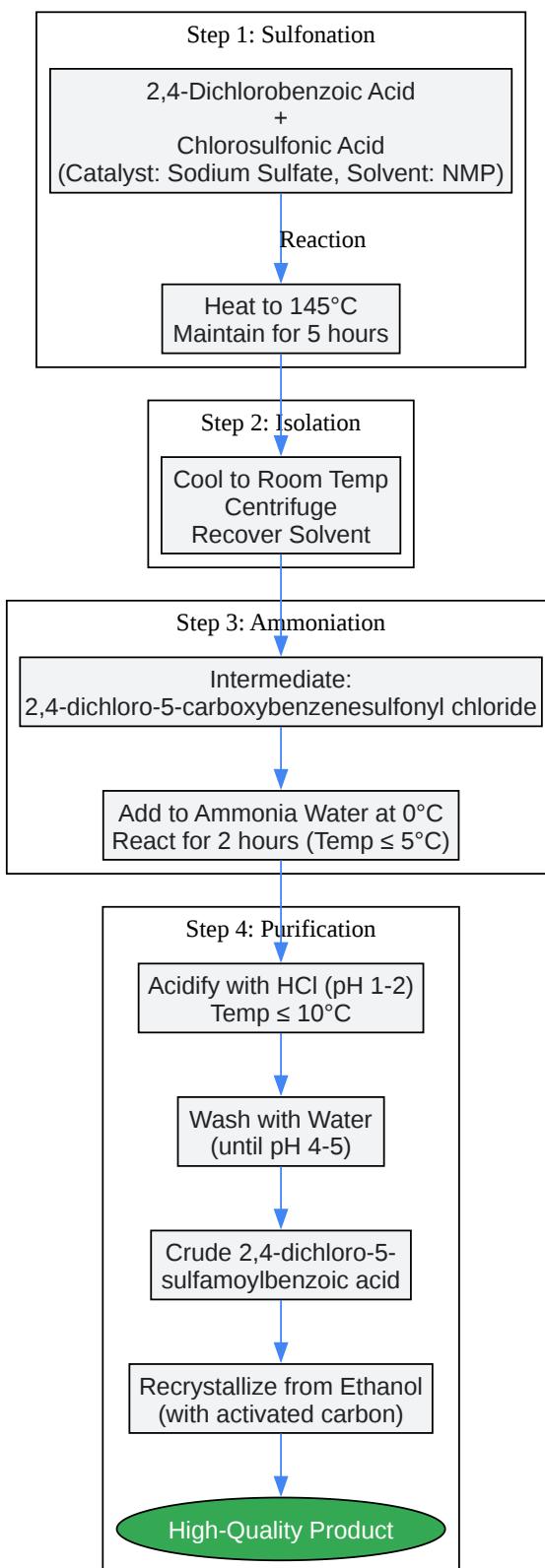
This protocol describes the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid, which can then be ammonolyzed to yield **2,4-Dichlorobenzamide**.

Materials:

- 2,4-Dichlorobenzoic acid
- Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
- An appropriate solvent (if necessary)

- Heating and reflux apparatus
- Distillation apparatus

Methodology:


- Acyl Chlorination: Mix 2,4-dichlorobenzoic acid with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.[\[3\]](#)
- Heating and Reflux: Heat the mixture to reflux and maintain the reaction for 3-4 hours.[\[3\]](#) The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.
- Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation.[\[3\]](#)
- Purification: Purify the resulting 2,4-dichlorobenzoyl chloride by reduced pressure distillation to obtain the final product.[\[3\]](#)

Subsequent Synthesis of **2,4-Dichlorobenzamide**:

The synthesized 2,4-dichlorobenzoyl chloride can be converted to **2,4-Dichlorobenzamide** via reaction with ammonia (ammonolysis). This is a standard procedure for converting acyl chlorides to primary amides.

Logical Workflow: Synthesis of a Related Compound

While specific signaling pathways for **2,4-Dichlorobenzamide** are not detailed in the available literature, a logical workflow for the synthesis of a structurally related and industrially significant compound, 2,4-dichloro-5-sulfamoylbenzoic acid, can be visualized. This process illustrates a multi-step chemical synthesis relevant to professionals in the field.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2,4-dichloro-5-sulfamoylbenzoic acid.[4][5]

Biological Activity and Signaling

The biological activity and specific signaling pathways of **2,4-Dichlorobenzamide** are not well-characterized in the provided search results.

It is critical to distinguish **2,4-Dichlorobenzamide** from the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). While their names bear some resemblance, they are structurally and functionally distinct molecules. 2,4-D is a synthetic auxin that acts as a plant growth regulator, inducing uncontrolled cell division and leading to the death of broadleaf weeds.[6][7][8][9] Its mechanism involves mimicking the natural plant hormone indole-3-acetic acid (IAA) and interfering with hormone-mediated signaling pathways.[10][11] Studies on 2,4-D have explored its effects on MAP kinase signaling in fungi and oxidative stress-activated pathways in pancreatic β -cells.[12][13][14][15]

Currently, there is a lack of equivalent in-depth research on the specific signaling pathways and mechanisms of action for **2,4-Dichlorobenzamide** in the context of drug development or other biological applications based on the available information. Further research is required to elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents
[patents.google.com]
- 4. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap
[eureka.patsnap.com]
- 5. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. deq.mt.gov [deq.mt.gov]
- 9. 2,4-D Fact Sheet [npic.orst.edu]
- 10. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β -cell death via oxidative stress-activated AMPK α signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in *Fusarium graminearum* and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in *Fusarium graminearum* and is inhibitory to fungal growth and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dichlorobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293658#2-4-dichlorobenzamide-iupac-name-and-structure\]](https://www.benchchem.com/product/b1293658#2-4-dichlorobenzamide-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com